sodium 3-acetamido-4-methoxybenzene-1-sulfinate
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Overview
Description
Sodium 3-acetamido-4-methoxybenzene-1-sulfinate, also known as sulfinamidic acid, is an organic compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a white crystalline solid with a melting point of 180 °C and a molecular weight of 196.19 g/mol. It is soluble in water, ethanol and methanol, and is used as a reagent in organic synthesis and as a catalyst in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of sodium 3-acetamido-4-methoxybenzene-1-sulfinate acid in organic synthesis is based on its ability to form a sulfonium salt intermediate. This intermediate undergoes hydrolysis to form the desired product. In addition, this compound acid can also act as a catalyst in the formation of other compounds, such as amines and carboxylic acids.
Biochemical and Physiological Effects
Sulfinamidic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus. It has also been found to have anti-inflammatory and anti-fungal properties, as well as to reduce the levels of certain toxins in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using sodium 3-acetamido-4-methoxybenzene-1-sulfinate acid in laboratory experiments is its high yield. It is also relatively easy to work with, as it is soluble in water, ethanol and methanol. The main limitation is that it is a strong acid, which can cause skin and eye irritation if not handled properly.
Future Directions
Sulfinamidic acid has a wide range of applications in the chemical and pharmaceutical industries, and further research is needed to explore its potential in other fields. For example, it could be used as a catalyst in the synthesis of polymers or in the production of biofuels. Additionally, further research is needed to explore the potential of sodium 3-acetamido-4-methoxybenzene-1-sulfinate acid as an antimicrobial agent. Finally, more research is needed to explore the potential of this compound acid as a therapeutic agent, as it has already been found to have anti-inflammatory and anti-fungal properties.
Synthesis Methods
Sulfinamidic acid can be synthesized by the reaction of sodium sulfinate and 4-methoxybenzene-1-sulfonyl chloride in an aqueous solution. The reaction involves the formation of an intermediate sulfonium salt, which is then hydrolyzed to form the final product. The reaction is conducted at room temperature and the yield is typically around 95%.
Scientific Research Applications
Sulfinamidic acid has been used in a wide range of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the study of biochemical pathways. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, sodium 3-acetamido-4-methoxybenzene-1-sulfinate acid has been used in the synthesis of dyes, pigments, and other fine chemicals.
properties
IUPAC Name |
sodium;3-acetamido-4-methoxybenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S.Na/c1-6(11)10-8-5-7(15(12)13)3-4-9(8)14-2;/h3-5H,1-2H3,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEXVVUCPNAZNA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)[O-])OC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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